N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine
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Overview
Description
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is a derivative of maytansine, a potent cytotoxic agent. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its unique structure allows it to bind to tubulin, inhibiting microtubule assembly and thus preventing cell division, which is crucial in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent conjugation with a thiol-containing linker. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as chromatography are employed to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, potentially affecting the compound’s activity.
Reduction: Reduction reactions can be used to modify the disulfide bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides.
Scientific Research Applications
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical modifications on biological activity.
Biology: Employed in cell biology research to investigate microtubule dynamics and cell division.
Medicine: Integral in the development of ADCs for targeted cancer therapy, offering a way to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.
Industry: Utilized in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
Mechanism of Action
The mechanism of action of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves binding to tubulin, a protein that is essential for microtubule formation. By inhibiting microtubule assembly, the compound disrupts cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. The molecular targets include the tubulin proteins, and the pathways involved are those regulating cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Maytansine: The parent compound, also a potent cytotoxic agent used in ADCs.
Mertansine: Another derivative of maytansine, used in similar applications.
Ansamitocin P-3: A related compound with similar cytotoxic properties.
Uniqueness
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is unique due to its specific modifications, which enhance its stability and efficacy in ADCs. These modifications allow for better targeting and reduced off-target effects compared to its parent compound and other derivatives .
Properties
CAS No. |
1343477-01-9 |
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Molecular Formula |
C41H55ClN4O12S |
Molecular Weight |
863.417 |
InChI |
InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1 |
InChI Key |
YTBXYRVRAOJNNM-VDRNXOHASA-N |
SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C |
Synonyms |
DM1-NEM |
Origin of Product |
United States |
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